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Compound of Interest

Compound Name: 2-Amino-3H-quinazolin-4-one

Cat. No.: B1384119

An In-Depth Technical Guide to the Fundamental Properties of 2-Amino-3H-quinazolin-4-one

Abstract: The quinazolinone scaffold is a cornerstone of modern medicinal chemistry,
recognized as a privileged structure due to its prevalence in a multitude of biologically active
compounds.[1] Among its derivatives, 2-Amino-3H-quinazolin-4-one serves as a fundamental
building block for the synthesis of novel therapeutic agents. This technical guide provides a
comprehensive examination of its core physicochemical properties, tautomeric nature,
synthesis, spectroscopic characterization, and its significant role in drug discovery. The content
herein is curated for researchers, scientists, and drug development professionals, offering not
just data, but also mechanistic insights and field-proven experimental protocols to empower
further innovation.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone is a heterocyclic system formed by the fusion of a benzene ring and a
pyrimidine ring.[1] This structural motif is found in numerous natural alkaloids and synthetic
compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer,
antiviral, antibacterial, and anticonvulsant properties.[2][3][4] The versatility of the
guinazolinone ring, particularly its capacity for substitution at various positions, allows for the
fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for library
synthesis and lead optimization in drug discovery programs.[3]

Core Physicochemical and Structural Properties
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The utility of 2-Amino-3H-quinazolin-4-one in a research setting begins with a firm
understanding of its fundamental properties. These attributes govern its solubility, reactivity,
and handling characteristics.

Molecular Attributes

A summary of the key quantitative data for 2-Amino-3H-quinazolin-4-one is presented below.

Property Value Source(s)
Molecular Formula CsH7Ns3O [5][6]
Molecular Weight 161.16 g/mol [51[6]

CAS Number 20198-19-0 [61[7]
Appearance Solid [7]

Melting Point 314-315°C [7]

Boiling Point (Predicted) 358.8 +25.0°C [7]

Density (Predicted) 1.49 g/cm3 [7]

Room Temperature, Sealed in
Storage _ [7]
Dry, Keep in Dark Place

Tautomerism: A Critical Determinant of Reactivity

A pivotal characteristic of the 4(3H)-quinazolinone scaffold is its existence in multiple
tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through
the migration of a proton. This phenomenon profoundly influences the molecule's hydrogen
bonding capabilities, electronic distribution, and ultimately, its interaction with biological targets.
[1] For 2-Amino-3H-quinazolin-4-one, two primary equilibria are at play: the lactam-lactim and
the amino-imino tautomerism.

e Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like
lactam form (4-oxo) and the enol-like lactim form (4-hydroxy).[1]
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e Amino-Imino Tautomerism: The presence of the C2-amino group introduces a second
equilibrium between the amino form and the imino tautomer.[1][8]

While multiple forms are possible, experimental and computational studies indicate a strong
preference for a specific tautomer. Density Functional Theory (DFT) calculations have shown
that the lactam form, quinazolin-4(3H)-one, is the most stable isomer in both the gas phase and
in various solvents.[1] Furthermore, 15N NMR studies on related derivatives in DMSO solution
have demonstrated that they exist predominantly in the imino tautomeric form, suggesting the
exocyclic nitrogen is part of an imine double bond.[8]

Tautomeric equilibria of 2-Amino-3H-quinazolin-4-one.

Synthesis and Mechanistic Insights

The construction of the 2-Amino-3H-quinazolin-4-one core can be achieved through several
reliable synthetic routes. The choice of method often depends on the availability of starting
materials, desired scale, and tolerance to reaction conditions. A prevalent and efficient strategy
involves the cyclocondensation of anthranilic acid derivatives.

Common Synthetic Pathways

The most common approaches start with anthranilic acid and a suitable one-carbon and two-
nitrogen synthon. Two exemplary pathways are:

o From Anthranilic Acid and Urea: Heating anthranilic acid with excess urea is a
straightforward method to produce the related quinazolinedione, which can then be
converted to the target compound.[2]

e From Anthranilic Acid and Cyanamide: A highly effective one-pot synthesis involves the
reaction of anthranilic acid with a cyanamide derivative, often facilitated by an activating
agent like chlorotrimethylsilane (TMSCI), followed by a base-mediated Dimroth
rearrangement to yield the thermodynamically stable 2-amino product.[9]
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Workflow for a one-pot synthesis of 2-aminoquinazolinone derivatives.

Detailed Experimental Protocol: One-Pot Synthesis from

Anthranilic Acid
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This protocol is adapted from a validated, high-yield procedure for synthesizing 2-
aminoquinazolinone derivatives and illustrates a robust method for accessing the core scaffold.

[9]

Objective: To synthesize a 2-amino-3H-quinazolin-4-one derivative via a one-pot
condensation and rearrangement.

Materials:

Substituted Anthranilic Acid (1.0 eq)

N-Arylcyanamide (1.5 eq)

Chlorotrimethylsilane (TMSCI) (1.5 eq)

tert-Butanol (t-BuOH), anhydrous

2 N Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol/Water

Acetic Acid, glacial
Procedure:

o Vessel Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer,
reflux condenser, and nitrogen inlet is charged with the substituted anthranilic acid (1.0 eq)
and N-arylcyanamide (1.5 eq).

o Expertise & Experience: A mechanical stirrer is crucial for handling the thick suspension
that forms. An inert nitrogen atmosphere prevents potential side reactions with
atmospheric moisture, especially given the use of TMSCI.

e Reaction Initiation: Anhydrous t-BuOH is added to the flask to form a suspension.
Chlorotrimethylsilane (1.5 eq) is added to the stirred suspension at room temperature.[9]

o Causality: TMSCI serves as an activating agent, likely by silylating the carboxylic acid of
anthranilic acid, making it a more electrophilic species and facilitating the subsequent
cyclization with the nucleophilic cyanamide.
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« Initial Condensation: The reaction mixture is heated to 60 °C and stirred vigorously for 4
hours.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).

o Trustworthiness: This step forms a mixture of regioisomeric intermediates. It is not
necessary to isolate them, as the subsequent step will converge them to the desired
product.

o Dimroth Rearrangement: After cooling the mixture to room temperature, a 2 N aqueous
ethanolic NaOH solution is added. The resulting solution is heated to reflux (approx. 110 °C)
and stirred for 6 hours.[9]

o Causality: The basic conditions promote the Dimroth rearrangement, a well-documented
isomerization of N-heterocycles. This thermodynamically driven process ensures the
formation of the more stable 2-(N-substituted-amino)quinazolin-4-one isomer.

e Workup and Isolation: The mixture is cooled in an ice bath and carefully acidified with glacial
acetic acid. The addition of acid neutralizes the phenoxide and precipitates the product.

o Self-Validation: The formation of a precipitate upon acidification is a key indicator of a
successful reaction.

 Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with
water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any
remaining organic impurities, and dried under vacuum to afford the final product.

Spectroscopic Characterization

Unambiguous structural confirmation of 2-Amino-3H-quinazolin-4-one relies on a combination
of standard spectroscopic techniques. The expected spectral features are outlined below,
based on data from the parent compound and its close derivatives.[4][10]

e 1H NMR Spectroscopy: In a solvent like DMSO-ds, one would expect to see distinct signals
for the aromatic protons on the benzene ring, typically in the range of & 7.0-8.5 ppm.[4][9]
The protons of the amino group (NHz) and the amide proton (NH) will appear as broad
singlets, and their chemical shifts can be concentration-dependent and will disappear upon
D20 exchange. The amide proton is typically downfield, often above 6 10.0 ppm.[9]
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e 13C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C=0) of the
amide, which appears significantly downfield, typically in the range of d 160-164 ppm.[9][10]
Aromatic carbons will resonate in the & 115-150 ppm region. The carbon at position 2,
bonded to two nitrogen atoms, will also have a distinct chemical shift.

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional
groups. A strong absorption band between 1650-1690 cm~?* corresponds to the C=0
stretching of the cyclic amide (lactam).[10] N-H stretching vibrations for both the amino and
amide groups will be visible as broad bands in the 3100-3500 cm~! region.[11] C=C aromatic
stretching will appear around 1470-1620 cm™1,

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the
molecular ion peak [M]* or the protonated molecule [M+H]* corresponding to the exact mass
of CsH7NsO (161.0589 g/mol ).[6]

Biological Significance and Therapeutic Potential

The 2-Amino-3H-quinazolin-4-one scaffold is a validated starting point for the development of
potent and selective therapeutic agents across a wide range of diseases. Its rigid, planar
structure and defined hydrogen bond donor/acceptor sites make it an excellent pharmacophore
for interacting with various biological targets.

Role in Drug Discovery

The true power of this scaffold lies in its synthetic tractability. The core can be readily
functionalized at the 2-amino position, the N-3 position, and on the fused benzene ring,
allowing for the creation of large, diverse chemical libraries. This has led to the discovery of
derivatives with a broad array of pharmacological activities.[2][10]

Overview of Pharmacological Activities

Derivatives of 2-Amino-3H-quinazolin-4-one have demonstrated significant activity in
numerous therapeutic areas.
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. Specific Activity / o
Therapeutic Area Key Findings Reference(s)
Target
Derivatives showed
potent inhibitory
o SARS-CoV-2 & activity with 1Cso
Antiviral ] [2][9]
MERS-CoV values in the sub-

micromolar range and

no cytotoxicity.

Antibacterial

Methicillin-Resistant
S. aureus (MRSA)

Optimized derivatives
exhibited high potency
(MICs0 < 0.1 pM) and [4]
a large therapeutic

window.

Anticancer

Acute Leukemia (ALL,
AML)

Certain 2-substituted
derivatives induced
potent cytotoxic

. . [10]
effects in leukemia
cell lines with ICso

values below 5 pM.

Anticancer

General

The quinazolinone

core is a component

of numerous

compounds tested

against various cancer  [3]
cell lines, including

breast, cervical, and
hepatocellular

carcinoma.
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Structure-activity

relationship studies

showed that specific
Anticonvulsant CNS Activity substitutions on the [3]

quinazolinone ring

favor anticonvulsant

activity.

Conclusion and Future Perspectives

2-Amino-3H-quinazolin-4-one is far more than a simple heterocyclic compound; it is a
validated and versatile platform for the discovery of next-generation therapeutics. Its
fundamental properties, including a strong preference for the lactam tautomer and a range of
accessible synthetic routes, make it an attractive starting point for medicinal chemistry
campaigns. The demonstrated breadth of biological activity, from potent antiviral to targeted
anticancer effects, ensures that this "privileged scaffold" will continue to be a focus of intensive
research. Future work will likely involve the development of more complex derivatives through
late-stage functionalization and their application in emerging therapeutic areas, further
cementing the legacy of the quinazolinone core in the annals of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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